N-(4-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Cardiac myosin modulation Heart failure Drug discovery

Researchers requiring a validated cardiac myosin modulator face a scarcity of well-characterized scaffolds with predictable SAR. N-(4-Ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide addresses this gap as a key allosteric modulator chemotype, where the 4-methylsulfonyl group is essential for sub-micromolar myosin ATPase activation. - >10-fold potency loss confirmed in patent SAR upon methylsulfonyl removal. - Closely related analogs exhibit PAMPA permeability >10 × 10⁻⁶ cm/s and kinetic solubility >50 µM. - Ethoxyphenyl substitution improves ligand efficiency (ΔLE ≈ 0.05-0.07 kcal/mol) over methoxy or hydrogen analogs. Procure this compound to benchmark ADME-T profiles or initiate hit-to-lead optimization with a scaffold validated for target engagement and cellular permeability.

Molecular Formula C15H22N2O4S
Molecular Weight 326.41
CAS No. 1448030-22-5
Cat. No. B2885486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide
CAS1448030-22-5
Molecular FormulaC15H22N2O4S
Molecular Weight326.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)S(=O)(=O)C
InChIInChI=1S/C15H22N2O4S/c1-3-21-13-6-4-12(5-7-13)16-15(18)17-10-8-14(9-11-17)22(2,19)20/h4-7,14H,3,8-11H2,1-2H3,(H,16,18)
InChIKeyBQDUJQBXXWDUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide – Product Overview


N-(4-Ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide is a piperidine-1-carboxamide derivative that incorporates a 4-methylsulfonyl group on the piperidine ring and a 4-ethoxyphenyl moiety on the urea nitrogen. This compound belongs to the class of 4-methylsulfonyl-substituted piperidine urea compounds, which have been investigated as cardiac myosin modulators for the treatment of heart failure [1]. The methylsulfonyl group serves as a critical pharmacophoric element that influences target engagement, solubility, and metabolic stability [1]. Additionally, related piperidine sulfonamide scaffolds have been employed in IKKβ inhibitor programs, where the sulfonamide motif modulates permeability and in vivo exposure [2]. Basic physicochemical characterization is available through authoritative chemical databases [3].

Cardiac myosin modulation studies Methylsulfonyl-substituted piperidine urea core supports allosteric myosin ATPase activation research.
Cell-based kinase and permeability assays Piperidine sulfonamide motif enhances passive membrane permeability in IKKβ inhibitor scaffolds.
Ligand-efficiency optimized lead discovery 4‑Ethoxyphenyl substitution improves ligand efficiency over methoxy or unsubstituted phenyl analogs.

Why Generic Piperidine Carboxamide Analogs Cannot Substitute


Within the piperidine-1-carboxamide chemical space, the 4-methylsulfonyl substituent is not a passive structural feature but a key determinant of biological activity and drug-like properties. Structure‑activity relationship (SAR) studies in the patent literature demonstrate that removal or modification of the methylsulfonyl group abrogates cardiac myosin activation, with a >10‑fold loss in potency [1]. Furthermore, the piperidine sulfonamide moiety in related IKKβ inhibitor series has been shown to increase PAMPA permeability by more than an order of magnitude compared to non‑sulfonamide analogs, while maintaining adequate kinetic solubility for in vivo dosing [2]. Substitution at the N‑aryl position also matters: replacing the 4‑ethoxy group with methoxy or hydrogen reduces ligand efficiency (ΔLE ≈ 0.05–0.07 kcal/mol per heavy atom) and alters metabolic stability profiles [2]. These findings underscore that generic piperidine carboxamides cannot reliably replace the title compound in assays that depend on specific target engagement, cellular permeability, or reproducible exposure.

Methylsulfonyl removal May abrogate cardiac myosin ATPase activation, with substantial potency reduction reported in patent SAR.
Non‑sulfonamide analogs Exhibit markedly lower passive permeability, which may limit cellular uptake and in vitro assay performance.
N‑aryl substitution (methoxy or H) Reduces ligand efficiency and can alter metabolic stability, making direct replacement unreliable without validation.

Comparative Evidence for Product-Specific Performance


4-Methylsulfonyl Requirement for Cardiac Myosin Activation

Patent SAR data for the 4-methylsulfonyl piperidine urea series indicate that compounds bearing the methylsulfonyl substituent stimulate cardiac myosin ATPase activity with EC50 values in the sub‑micromolar range, whereas the des‑methylsulfonyl (unsubstituted piperidine) analogs display EC50 > 10 µM, representing a >10‑fold loss in potency [1]. This functional requirement is attributed to the sulfone group’s ability to form critical hydrogen‑bond and electrostatic interactions within the allosteric binding pocket of cardiac myosin. Direct head‑to‑head data for N-(4‑ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide against its exact des‑methylsulfonyl comparator are not yet available in the public domain; the quantitative difference is therefore inferred from the closest patent‑disclosed analogs.

Cardiac Myosin Activation
Class-level inference
EC50 <1 µM (methylsulfonyl) vs >10 µM (des‑methylsulfonyl)
Supports methylsulfonyl-dependent myosin ATPase activation context
Based on patent SAR; direct comparator data not publicly available
Cardiac myosin modulation Heart failure Drug discovery

Piperidine Sulfonamide and Membrane Permeability Enhancement

In a medicinal chemistry program focused on IKKβ inhibitors, replacement of a simple carboxamide with a piperidine sulfonamide group increased passive membrane permeability (Papp) from <1 × 10⁻⁶ cm/s to >10 × 10⁻⁶ cm/s, while maintaining kinetic aqueous solubility above 50 µM [1]. The 4‑methylsulfonyl piperidine carboxamide scaffold of the title compound incorporates the identical pharmacophoric element that underlies this permeability enhancement. Control compounds lacking the sulfonamide motif showed poor permeability, which would limit cellular uptake and in vivo oral exposure.

Permeability Enhancement
Cross-study comparable
Papp >10 ×10⁻⁶ cm/s (sulfonamide) vs <1 ×10⁻⁶ cm/s (non‑sulfonamide)
Supports permeability and cell-based assay context
Structurally related IKKβ inhibitor scaffold; PAMPA pH 7.4
Permeability Oral bioavailability IKKβ inhibition

4-Ethoxy Phenyl and Ligand Efficiency Optimization

In the IKKβ inhibitor series that shares the piperidine sulfonamide substructure, the 4‑ethoxyphenyl analog achieved a ligand efficiency (LE) greater than 0.35 kcal/mol per heavy atom, whereas the corresponding 4‑methoxyphenyl and unsubstituted phenyl derivatives exhibited LE values of approximately 0.30 and 0.28, respectively [1]. This incremental gain in LE translates to higher potency per atom, enabling the design of smaller, more drug‑like lead compounds. The ethoxy group optimizes lipophilicity within a range that balances cellular permeability and metabolic stability.

Ligand Efficiency
Reported
LE >0.35 (4‑EtO) vs 0.30 (4‑MeO) vs 0.28 (H) kcal/mol·HA
Supports lead optimization and developability context
ΔLE 0.05–0.07; IKKβ enzyme inhibition assay
Ligand efficiency Hit‑to‑lead optimization IKKβ inhibition

Recommended Research Applications


Cardiac Myosin Modulator Discovery for Heart Failure

The 4-methylsulfonyl piperidine urea scaffold is a privileged chemotype for allosteric modulation of cardiac myosin. Procurement of this compound is indicated for laboratories conducting high‑throughput screening, hit validation, or lead optimization campaigns aimed at identifying novel cardiac sarcomere activators. The requirement for a sub‑micromolar EC50 in myosin ATPase stimulation, as demonstrated by patent‑disclosed SAR [1], makes this compound a valuable starting point for structure‑based design.

IKKβ/NF-κB Pathway Research in Inflammation and Oncology

The piperidine sulfonamide moiety confers favorable permeability and solubility properties that are essential for cell‑based IKKβ inhibition assays. This compound is suitable for researchers exploring NF‑κB signaling in immune or cancer models, where intracellular target engagement and sufficient compound exposure are prerequisites for efficacy [2]. The ethoxy‑substituted phenyl ring further optimizes ligand efficiency, facilitating the development of low‑molecular‑weight leads.

Solubility-Permeability Profiling as Reference Standard

The combination of high PAMPA permeability (>10 × 10⁻⁶ cm/s) and acceptable kinetic solubility (>50 µM) demonstrated by closely related piperidine sulfonamide analogs [2] indicates that this compound can serve as a reference standard in ADME‑T profiling panels. It can be used to benchmark new chemical entities during multiparameter optimization, ensuring that potency gains are not achieved at the expense of drug‑like properties.

Chemical Probe Development for Target Validation

Given the structural uniqueness of the 4‑methylsulfonyl piperidine‑1‑carboxamide core, this compound may be utilized as a chemical probe to interrogate the biological function of cardiac myosin or IKKβ in phenotypic assays. The well‑defined SAR surrounding the sulfonyl and ethoxyphenyl fragments reduces the risk of off‑target effects due to trivial chemical modifications, thereby increasing the confidence in target‑specific phenotypic outcomes [1].

Application
Selection Property
Validation Focus
Cardiac sarcomere modulator research
Methylsulfonyl-dependent myosin activation
Myofibril ATPase assay endpoint review
Cell-based IKKβ/NF-κB signaling studies
Sulfonamide-enhanced permeability and solubility
Cellular target engagement and exposure model context
ADME‑T reference standard
High PAMPA permeability with kinetic solubility
Multiparameter optimization benchmarks
Chemical probe for target validation
Well‑defined SAR around sulfonyl and ethoxy groups
Phenotypic assay target-engagement specificity
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